molecular formula C21H29ClN2O2 B6016609 1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide

Cat. No. B6016609
M. Wt: 376.9 g/mol
InChI Key: XEABSUZRPOMXFS-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and sedative effect.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, this compound has also been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine. This may contribute to its calming and sedative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide is that it is a highly specific inhibitor of GABA aminotransferase, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide. One area of interest is in the treatment of other types of addiction, such as alcohol and opioid addiction. Another potential application is in the treatment of epilepsy, as increasing GABA levels in the brain has been shown to reduce seizure activity. Additionally, there is interest in developing more soluble forms of this compound to make it easier to administer in experimental settings.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. Its ability to increase GABA levels in the brain makes it a promising candidate for the treatment of addiction and other neurological and psychiatric disorders. While there are some limitations to its use in experimental settings, it remains an important tool for studying the role of GABA in the brain. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide can be synthesized through a multistep process starting with the reaction of cyclooctanone with piperidine, followed by chlorination of the resulting compound with thionyl chloride. The resulting 4-chloropiperidine is then reacted with 4-chlorobenzylamine to form the desired this compound compound.

Scientific Research Applications

1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential use as a therapeutic agent for a variety of neurological and psychiatric disorders. One of the primary areas of research has been in the treatment of addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats, suggesting that it may be useful in the treatment of cocaine addiction in humans.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-cyclooctyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2/c22-18-11-8-16(9-12-18)14-24-15-17(10-13-20(24)25)21(26)23-19-6-4-2-1-3-5-7-19/h8-9,11-12,17,19H,1-7,10,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEABSUZRPOMXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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